Benzoic acid, 3-(octyloxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

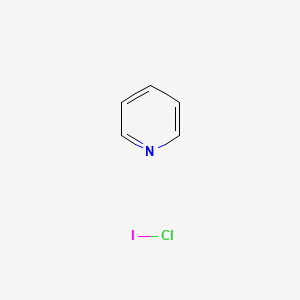

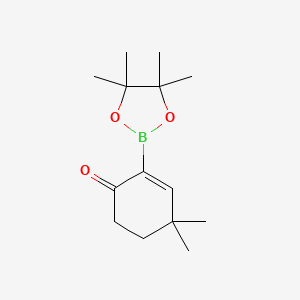

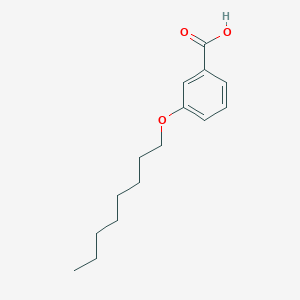

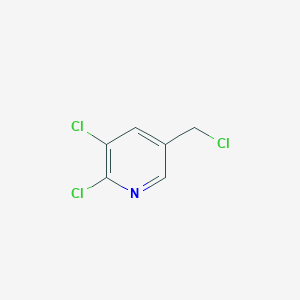

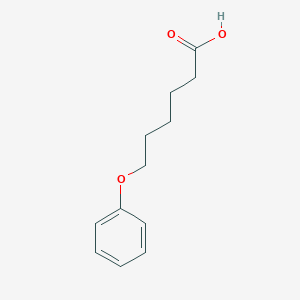

“Benzoic acid, 3-(octyloxy)-” is an organic compound with the molecular formula C15H22O3 . It is used as an intermediate for the synthesis of liquid crystals including chiral ferroelectric benzoates . It is also used in the preparation of medicinal compounds .

Molecular Structure Analysis

The molecule consists of a benzene ring to which a carboxyl functional group is linked . It contains a total of 40 bonds; 18 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .

Physical And Chemical Properties Analysis

“Benzoic acid, 3-(octyloxy)-” is a crystalline, colorless solid . It has a molecular weight of 250.33 g/mol . The presence of the aromatic ring gives this compound a faintly pleasant odor .

Scientific Research Applications

Liquid Crystal Research

Benzoic acid, 3-(octyloxy)-, also known as 4-(octyloxy) benzoic acid (8OBA), has been extensively studied in the field of liquid crystals. Research has shown that 8OBA and its derivatives exhibit rich phase variance and are used in the formation of supra-molecular liquid crystals. These materials display a variety of thermal and phase behaviors, making them of interest for electro-optical applications. The influence of substituents, such as fluorine atoms, on the optical properties of these compounds has also been explored, demonstrating their potential in advanced material science and engineering (Fouzai et al., 2018).

Photoluminescence and Luminescence Efficiency

Benzoic acid, 3-(octyloxy)-, and its derivatives have been used to investigate the luminescent properties of lanthanide complexes. The influence of electron-withdrawing and electron-donating groups on the photophysical properties of these compounds has been a subject of interest. Studies indicate that substituents can significantly affect the luminescence efficiency of lanthanide complexes, offering insights into the design of materials with specific optical properties (Sivakumar et al., 2010).

Antibacterial Activity

Research into the antibacterial properties of benzoic acid derivatives has shown promising results. Structural modification of certain benzoic acid derivatives has been found to enhance antibacterial activity. These findings are crucial in the development of new antibacterial agents and contribute to our understanding of the chemical structure-activity relationship in antibacterial compounds (Satpute et al., 2018).

Thermodynamics and Energetics

The thermodynamics and energetics of benzoic acid, 3-(octyloxy)-, and its derivatives have been a focus of scientific inquiry. Research in this area aims to understand the enthalpic effects of introducing alkoxy chains in the benzoic acid ring. These studies provide valuable data for the design of thermodynamically stable compounds and for understanding the phase behavior of these molecules (Silva et al., 2010).

Safety And Hazards

properties

IUPAC Name |

3-octoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-11-18-14-10-8-9-13(12-14)15(16)17/h8-10,12H,2-7,11H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFCEJRFZZMNLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442164 |

Source

|

| Record name | Benzoic acid, 3-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 3-(octyloxy)- | |

CAS RN |

79785-45-8 |

Source

|

| Record name | Benzoic acid, 3-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1311798.png)

![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)

![17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/no-structure.png)

![3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid](/img/structure/B1311822.png)